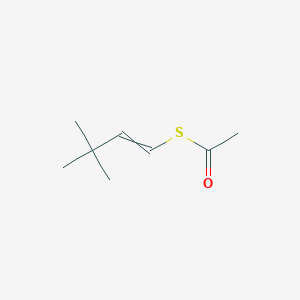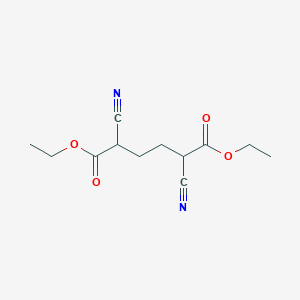
Diethyl 2,5-dicyanohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-dicyanohexanedioate is an organic compound with the molecular formula C12H16N2O4. It is a dicarboxylate ester with two cyano groups attached to the hexanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dicyanohexanedioate can be synthesized through the cyanoacetylation of diethyl malonate. The reaction typically involves the treatment of diethyl malonate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dicyanohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 2,5-dicyanohexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of diethyl 2,5-dicyanohexanedioate involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the cyano groups.
Diethyl azodicarboxylate: Contains azo groups instead of cyano groups.
Diethyl 2,5-dioxahexanedioate: Similar ester structure but with different functional groups
Uniqueness
Diethyl 2,5-dicyanohexanedioate is unique due to the presence of both ester and cyano groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
64661-04-7 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
diethyl 2,5-dicyanohexanedioate |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)9(7-13)5-6-10(8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
IOCKJOYZZOTSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C#N)C(=O)OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


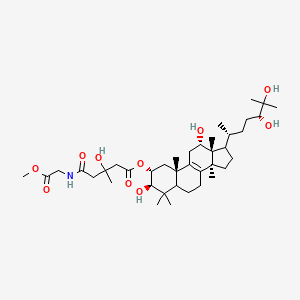
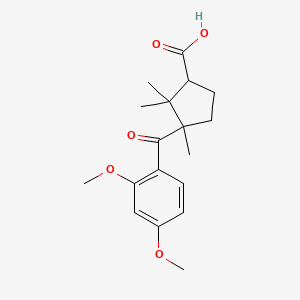

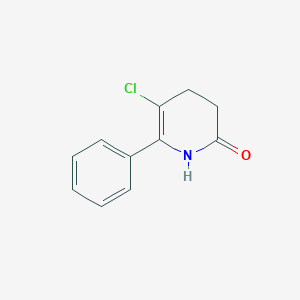
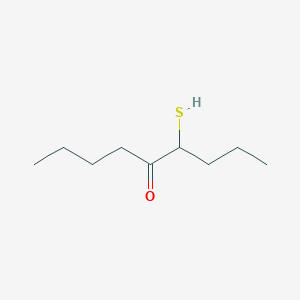
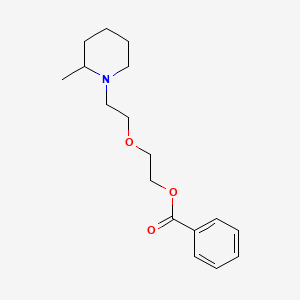
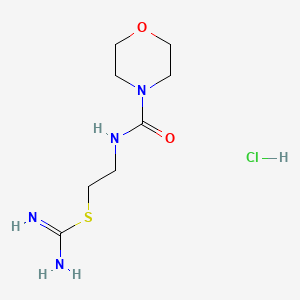
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
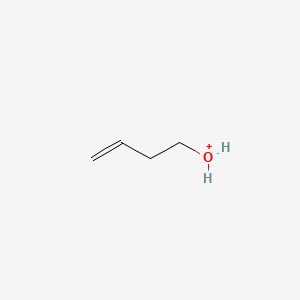
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
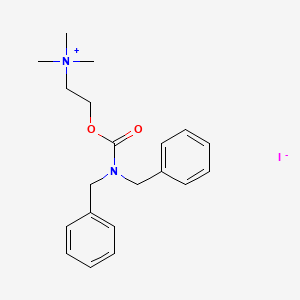
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)
